molecular formula C15H11BrN6O5 B11461657 4-Bromo-N'-{5-[(4-nitro-1H-pyrazol-1-YL)methyl]-1,2-oxazole-3-carbonyl}benzohydrazide

4-Bromo-N'-{5-[(4-nitro-1H-pyrazol-1-YL)methyl]-1,2-oxazole-3-carbonyl}benzohydrazide

Cat. No.: B11461657
M. Wt: 435.19 g/mol
InChI Key: QMMURLCBRPKKHS-UHFFFAOYSA-N
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Description

4-Bromo-N’-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbonyl}benzohydrazide is a complex organic compound that features multiple functional groups, including a bromine atom, a nitro group, a pyrazole ring, an oxazole ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N’-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbonyl}benzohydrazide typically involves multi-step reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazones with α-bromo ketones under visible light catalysis.

    Introduction of the nitro group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.

    Formation of the oxazole ring: This can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling reactions: The final step involves coupling the pyrazole and oxazole intermediates with benzohydrazide under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N’-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbonyl}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, thiols.

    Catalysts: Palladium, copper.

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted derivatives: Formed by nucleophilic substitution of the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-N’-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbonyl}benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N’-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbonyl}benzohydrazide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and oxazole rings, along with the nitro and bromine substituents, makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H11BrN6O5

Molecular Weight

435.19 g/mol

IUPAC Name

N'-(4-bromobenzoyl)-5-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carbohydrazide

InChI

InChI=1S/C15H11BrN6O5/c16-10-3-1-9(2-4-10)14(23)18-19-15(24)13-5-12(27-20-13)8-21-7-11(6-17-21)22(25)26/h1-7H,8H2,(H,18,23)(H,19,24)

InChI Key

QMMURLCBRPKKHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=NOC(=C2)CN3C=C(C=N3)[N+](=O)[O-])Br

Origin of Product

United States

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